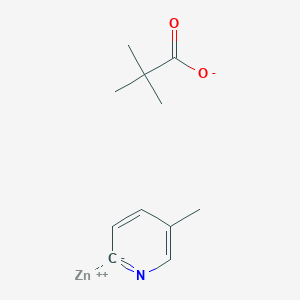

zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex compound that features zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide under controlled conditions. One common method involves the use of zinc acetate as the zinc source, which reacts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.

Reduction: Reduction reactions can convert the compound to lower oxidation states.

Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .

Applications De Recherche Scientifique

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including Michael addition reactions and Suzuki-Miyaura coupling

Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics

Industry: The compound is used in the development of advanced materials, including metal-organic frameworks and coordination polymers

Mécanisme D'action

The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves the coordination of zinc with the ligands, which influences the compound’s reactivity and stability. The molecular targets include various organic substrates that interact with the zinc center, leading to catalytic activity in reactions such as Michael addition and cross-coupling . The pathways involved often include electron transfer processes and coordination chemistry principles .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide

- Zinc;oxalate;2-pyridin-2-ylpyridine

- Zinc;2-amino-N’-(pyridin-2-ylmethylene)benzohydrazide

Uniqueness

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to its specific ligand coordination, which imparts distinct catalytic properties and reactivity. Compared to similar compounds, it offers enhanced stability and efficiency in catalytic applications, making it a valuable compound in both research and industrial settings .

Activité Biologique

Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex coordination compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Compound Overview

This compound consists of zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands. The unique coordination environment imparts distinct chemical properties that are significant for biological applications.

Synthetic Routes

The synthesis typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in organic solvents like ethanol. The reaction conditions can be optimized for yield and purity through methods such as:

- Reaction Temperature : Room temperature is commonly used.

- Purification : Filtration and recrystallization are standard purification techniques.

Characterization Techniques

Characterization of the synthesized compound can be performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.

- Infrared (IR) Spectroscopy : To identify functional groups.

- X-ray Diffraction : For elucidating crystal structure.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The zinc ion plays a crucial role in enzyme catalysis and structural stabilization of proteins. The coordination with ligands can modulate the reactivity of the zinc center, influencing interactions with substrates.

Biological Applications

- Enzyme Mimetic Activity : The compound has been studied for its ability to mimic metalloproteins, showcasing catalytic activities similar to those found in natural enzymes.

- Antioxidant Properties : Research indicates that zinc complexes can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Mimetic | Catalysis similar to carbonic anhydrase | |

| Antioxidant | Scavenging of DPPH radicals | |

| Anticancer | Inhibition of HeLa cell proliferation |

Case Studies

-

Enzymatic Studies : A study demonstrated that this compound could effectively catalyze Michael addition reactions under mild conditions, showcasing its utility in organic synthesis.

- Reference: BenchChem Study

- Cellular Studies : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential as an anticancer agent.

- Oxidative Stress Reduction : Research has shown that this compound can reduce oxidative damage in neuronal cells, indicating its potential neuroprotective effects.

Propriétés

IUPAC Name |

zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKMFDZVIYMZOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.